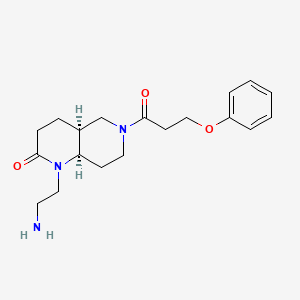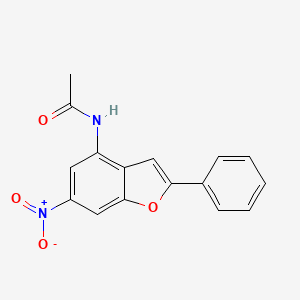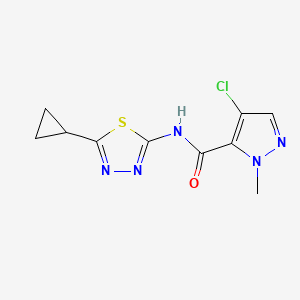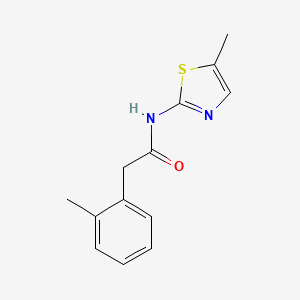![molecular formula C11H11NO5 B5329724 2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)
2-[4-(2-nitrovinyl)phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-nitrovinyl)phenoxy]propanoic acid, also known as NVPBPP, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. NVPBPP is a nitroalkene derivative that contains a vinyl group, which makes it highly reactive and useful for a wide range of chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitro radicals, which can react with cellular components, such as proteins and DNA. These reactions can lead to cell death or inhibition of cell growth, depending on the cell type and concentration of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid.
Biochemical and Physiological Effects:
2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress. At higher concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid in lab experiments is its high reactivity, which allows for a wide range of chemical reactions to be performed. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is its potential toxicity, which can limit its use in certain experiments. It is also important to note that the effects of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the cell type and concentration, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-nitrovinyl)phenoxy]propanoic acid. One direction is to investigate its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells. Another direction is to study its potential use in the development of electronic devices, such as OLEDs and OFETs. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid involves the reaction of 4-(2-nitrovinyl)phenol with 2-bromoacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the reaction conditions, but typically ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells.
In organic synthesis, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been studied for its potential use in polymerization reactions, as it can undergo radical addition to form polymers with unique properties.
In materials science, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential use in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been investigated for its potential use in the development of sensors and catalysts.
Propiedades
IUPAC Name |
2-[4-[(E)-2-nitroethenyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(11(13)14)17-10-4-2-9(3-5-10)6-7-12(15)16/h2-8H,1H3,(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFETXHCRRLPDAC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B5329697.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329700.png)

![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)

![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)


![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)